5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
Description
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a pyrrolidine substituent at the 5-position of the thiophene ring. Its molecular formula is C₁₀H₁₃NOS (for the unsubstituted pyrrolidine variant), though hydroxylated derivatives such as 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde (CAS 1936396-90-5, C₁₀H₁₃NO₃S) are also reported . The pyrrolidine moiety confers electron-donating properties and enhanced solubility in polar solvents, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-pyrrolidin-1-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPJWADUBFTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427664 | |
| Record name | 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24372-47-2 | |
| Record name | 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
A two-step approach involving formylation of thiophene followed by introduction of the pyrrolidine group.
Step 1: Vilsmeier-Haack Formylation
- Reagents : Thiophene, DMF, POCl3.
- Conditions : 0–5°C, followed by hydrolysis.
- Intermediate : 5-Chlorothiophene-2-carbaldehyde.
Step 2: Amination with Pyrrolidine
- Reagents : 5-Chlorothiophene-2-carbaldehyde, pyrrolidine, base (e.g., K2CO3).
- Conditions : Reflux in polar aprotic solvents (e.g., DMF, 80°C, 6–8 h).
Data Table: Performance Metrics
| Entry | Formylation Yield (%) | Amination Yield (%) | Total Yield (%) | Source |
|---|---|---|---|---|
| 1 | 85 | 75 | 63.8 | |
| 2 | 90 | 70 | 63.0 |
Advantages
- Scalable for industrial production due to well-established protocols.
- Limitations : POCl3 toxicity necessitates stringent safety measures.
One-Step Synthesis Using Solid Phosgene (TRIPHOSGENE)
A single-step method employing TRIPHOSGENE as a safer alternative to gaseous phosgene.
Procedure
- Reagents : Thiophene, TRIPHOSGENE, DMF, chlorobenzene.
- Conditions : Gradual heating (0°C → 85°C), inert atmosphere.
- Mechanism : In situ generation of Vilsmeier reagent for simultaneous formylation and amination.
Data Table: Optimization Parameters
| Entry | Thiophene:TRIPHOSGENE:DMF Ratio | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 1 | 1:0.5:2.6 | Chlorobenzene | 88 | |
| 2 | 1:0.3:1.5 | Toluene | 72 |
Key Insights
Transition Metal-Catalyzed Cross-Coupling
Pd- or Cu-catalyzed methods for introducing pyrrolidine to pre-functionalized thiophenes.
Buchwald-Hartwig Amination
- Reagents : 5-Bromothiophene-2-carbaldehyde, pyrrolidine, Pd2(dba)3, Xantphos.
- Conditions : 100–110°C, toluene, 12–24 h.
- Typical Yield : 65–75%.
Data Table: Catalytic Efficiency
| Entry | Catalyst System | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Pd2(dba)3/Xantphos | Xantphos | 73 | |
| 2 | CuI/1,10-phenanthroline | Phenanthroline | 68 |
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Safety | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–82.5 | High | Moderate | High |
| Vilsmeier-Haack | 63–70 | Moderate | Low (POCl3) | Moderate |
| TRIPHOSGENE One-Step | 72–88 | High | High | High |
| Buchwald-Hartwig | 65–75 | Low | Moderate | Low |
| Microwave-Assisted | 80–85 | Moderate | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles in the presence of catalysts like Lewis acids
Major Products Formed
Oxidation: 5-(Pyrrolidin-1-yl)thiophene-2-carboxylic acid
Reduction: 5-(Pyrrolidin-1-yl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the electrophile used
Scientific Research Applications
Medicinal Chemistry
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde has been explored for its therapeutic properties, particularly as a lead compound in drug discovery. Its unique structure allows for potential interactions with biological targets such as enzymes and receptors, modulating their activity through binding interactions.
- Anticancer Properties : Studies indicate that derivatives of thiophene compounds can inhibit cancer cell growth. For instance, modifications in the structure have led to varying degrees of inhibition against cancer cell lines, with some derivatives achieving IC50 values as low as 2.8 µM.
- Antiviral Activity : Research has shown that similar heterocycles can inhibit viral replication, demonstrating EC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV).
The compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with thiophene and pyrrolidine structures have demonstrated effectiveness against various microbial strains.
- Neuroprotective Effects : Due to its structural characteristics, this compound may offer neuroprotective benefits by influencing pathways related to neuroinflammation and neurodegeneration.
Materials Science
This compound is utilized in the development of advanced materials such as organic semiconductors and conductive polymers. The combination of functional groups within the compound contributes to its electronic properties and stability, making it suitable for various industrial applications.
Antiviral Activity
Research indicates that compounds similar to this compound have shown promise in inhibiting viral replication. A study reported that certain derivatives achieved significant antiviral effects against RSV.
Anticancer Efficacy
In vitro studies have demonstrated that structural modifications significantly impact anticancer activity. For example, replacing specific groups led to varying degrees of inhibition against various cancer cell lines.
Neuroprotective Studies
Studies suggest that compounds with similar structures can modulate neuroinflammatory responses, indicating potential therapeutic applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The thiophene ring and pyrrolidine group contribute to the compound’s overall reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Similar Thiophene-2-carbaldehyde Derivatives
Key Observations :
- Synthetic Accessibility : Brominated derivatives (e.g., compound 3) and triphenylamine-based compounds (e.g., compound 2) are synthesized via Pd-catalyzed cross-coupling (Suzuki, Heck) with yields >70% . Pyrrolidine derivatives may require nucleophilic substitution or reductive amination, though specific protocols are less documented in the provided evidence.
- Thermal Stability : Brominated and carbazole-containing derivatives exhibit higher melting points (>120°C) due to rigid aromatic systems , whereas pyrrolidine derivatives (flexible aliphatic rings) likely have lower melting points.
- Electronic Properties: Pyrrolidine’s electron-donating nature contrasts with bromine’s electron-withdrawing effects, influencing reactivity in further functionalization (e.g., Knoevenagel condensations) .
Materials Science
- Carbazole- and triphenylamine-substituted aldehydes (e.g., compounds 1 and 2) exhibit strong absorption in visible regions (λₐᵦₛ ~400–500 nm) and electrochemical polymerization capability, making them suitable for organic light-emitting diodes (OLEDs) and sensitizers .
- Pyrrolidine derivatives, with reduced conjugation, may prioritize solubility over optoelectronic performance, favoring drug delivery systems or ligands in catalysis.
Spectroscopic and Structural Analysis
Table 2: Spectral Data Comparison
- IR : Aldehyde C=O stretches (~1670–1680 cm⁻¹) are consistent across derivatives. Pyrrolidine’s C-N stretch (~1100 cm⁻¹) distinguishes it from aryl-substituted analogues.
- NMR : Pyrrolidine protons resonate at δ 2.5–3.5, while aromatic substituents (e.g., triphenylamine) show complex multiplet patterns at δ 6.90–8.30 .
Biological Activity
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical structure:
- Chemical Formula : C10H11NOS
- CAS Number : 24372-47-2
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity of this compound
The compound's effectiveness against MRSA and other resistant strains highlights its potential as a lead compound for developing new antibiotics.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties, particularly against lung cancer cell lines.
Case Study: A549 Cell Line
In a study evaluating the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line, it was found to significantly reduce cell viability:
- Cytotoxicity Assay : MTT assay was used to assess cell viability.
- Concentration Tested : 100 µM for 24 hours.
Results indicated a reduction in A549 cell viability by approximately 67% , demonstrating significant anticancer potential compared to standard chemotherapeutics like cisplatin .
Table 2: Anticancer Activity Results
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis and induce apoptosis in cancer cells through various pathways, including the inhibition of COX enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine and thiophene rings can significantly influence both antimicrobial and anticancer activities. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve potency against certain pathogens and cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
